molecular formula C17H11NO2 B11853103 9-phenylfuro[3,4-b]quinolin-1(3H)-one CAS No. 85422-43-1

9-phenylfuro[3,4-b]quinolin-1(3H)-one

Cat. No.: B11853103
CAS No.: 85422-43-1
M. Wt: 261.27 g/mol
InChI Key: IQQAKYHPGYGTMP-UHFFFAOYSA-N
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Description

Contextualizing Furoquinolines within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental to the field of medicinal chemistry, with a vast number of pharmaceuticals and natural products featuring these structural motifs. These compounds are integral to various biological processes, and their diverse structures allow for a wide range of pharmacological activities. The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent member of this class and is found in numerous approved drugs with applications ranging from anticancer to antimalarial therapies. purdue.edu

Furoquinolines represent a specific class of quinoline derivatives where a furan (B31954) ring is fused to the quinoline core. This fusion can occur in various orientations, leading to a diversity of isomers with distinct chemical and biological properties. The incorporation of the furan ring, an oxygen-containing heterocycle known for its own array of biological activities, adds another layer of complexity and potential for therapeutic applications. ijabbr.com

Overview of Furoquinoline Alkaloids and Their Occurrence

Furoquinoline alkaloids are a class of naturally occurring compounds predominantly found in plants of the Rutaceae family. nih.gov These alkaloids are biosynthesized from anthranilic acid and are characterized by their fused furoquinoline core. Notable examples of furoquinoline alkaloids include dictamnine (B190991), skimmianine (B1681810), and kokusaginine (B1673745), which have been isolated from various plant species. nih.gov

These natural products have been the subject of extensive research due to their wide spectrum of biological activities. Studies have demonstrated that furoquinoline alkaloids possess antimicrobial, antiviral, cytotoxic, antiplatelet, and enzyme-inhibitory properties. nih.gov For instance, some furoquinoline alkaloids have shown promising antiprotozoal activity against parasites such as Leishmania amazonensis and Trypanosoma cruzi. Furthermore, the anticancer potential of certain furoquinoline alkaloids has been highlighted, with dictamnine exhibiting activity against several cancer cell lines. nih.gov

Significance of the Furo[3,4-b]quinolin-1(3H)-one Core in Academic Investigation

The furo[3,4-b]quinolin-1(3H)-one core represents a specific isomer of the furoquinoline scaffold that has attracted academic interest due to its structural features and potential for biological activity. While detailed research on a wide array of derivatives is still emerging, studies on analogous structures provide insight into the potential significance of this core.

For example, the replacement of the furan oxygen with a nitrogen atom to form the pyrrolo[3,4-b]quinolin-1-one scaffold has yielded compounds with notable antileishmanial activity. nih.gov This suggests that the general three-dimensional shape and electronic properties of this fused ring system are conducive to interactions with biological targets. Furthermore, other isomeric furoquinoline derivatives have been synthesized and evaluated for their antitumor activities, with some compounds showing significant cytotoxicity against various cancer cell lines. benthamdirect.comingentaconnect.comresearchgate.net

The 9-phenylfuro[3,4-b]quinolin-1(3H)-one, in particular, incorporates a phenyl group at the 9-position, which can significantly influence its physicochemical properties and biological activity through steric and electronic effects. The exploration of such substituted derivatives is a key area of research in the development of new therapeutic agents based on the furoquinoline scaffold.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the known activities of related furoquinoline and quinoline derivatives suggest that it could be a candidate for investigation in areas such as antimicrobial and anticancer research. nih.govnih.gov The synthesis of a variety of substituted furo[3,4-b]quinoline derivatives, often through multicomponent reactions, highlights the accessibility of this scaffold for further chemical and biological exploration. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85422-43-1

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

9-phenyl-3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C17H11NO2/c19-17-16-14(10-20-17)18-13-9-5-4-8-12(13)15(16)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

IQQAKYHPGYGTMP-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3C(=C2C(=O)O1)C4=CC=CC=C4

Origin of Product

United States

Derivatization Strategies and Structural Modifications of the Furoquinoline Scaffold

Chemical Transformations at Key Positions of the Furoquinoline Core

The furo[3,4-b]quinolin-1(3H)-one scaffold offers several sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Key positions for derivatization include the quinoline (B57606) ring, the phenyl substituent at position 9, and the lactone moiety.

Substituents on the quinoline and the 9-phenyl rings can be introduced or modified to influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the heterocyclic system and its ability to interact with biological targets.

The lactone ring within the furoquinoline core is also a site for chemical transformations. While ring-opening reactions are a common strategy, as will be discussed in the synthesis of pyrrolo[3,4-b]quinoline derivatives, other modifications can also be envisioned. For example, reduction of the lactone carbonyl could yield the corresponding lactol, which may exist in equilibrium with the open-chain hydroxy aldehyde, providing a handle for further chemical manipulation.

Molecular Hybridization Approaches Utilizing the Furo[3,4-b]quinolin-1(3H)-one Scaffold

Molecular hybridization is a powerful strategy in drug design that involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activity. The 9-phenylfuro[3,4-b]quinolin-1(3H)-one scaffold has been explored as a platform for the development of novel hybrid compounds.

This approach aims to combine the therapeutic advantages of the furoquinoline core with those of other well-established pharmacophores. For example, heterocycles such as triazoles, pyrazoles, thiazoles, and oxadiazoles, known for their diverse pharmacological activities, can be tethered to the furoquinoline scaffold. nih.govnih.govbeilstein-journals.org These linkages can be established through various synthetic methodologies, often involving the functionalization of the quinoline or the 9-phenyl ring with suitable reactive groups for coupling reactions. The resulting hybrid molecules may exhibit improved target affinity, selectivity, and pharmacokinetic profiles compared to the individual parent molecules.

Synthesis of Pyrrolo[3,4-b]quinoline Derivatives from Furoquinolines

A significant derivatization strategy for the furo[3,4-b]quinolin-1(3H)-one scaffold involves the conversion of the furanone ring to a pyrrolone ring, yielding the corresponding pyrrolo[3,4-b]quinolin-1-one derivatives. This transformation is typically achieved through the reaction of the furoquinoline with primary amines.

The underlying chemistry of this conversion involves the nucleophilic attack of the amine on the lactone carbonyl, leading to the opening of the furanone ring to form an intermediate amide-acid or amide-ester. Subsequent intramolecular cyclization, often promoted by dehydrating agents or heat, results in the formation of the five-membered pyrrolone ring. This process effectively replaces the oxygen atom of the furanone ring with a nitrogen atom from the reacting amine.

This strategy allows for the introduction of a wide range of substituents at the nitrogen atom of the newly formed pyrrolone ring, depending on the choice of the primary amine used in the reaction. This provides a versatile method for creating a library of N-substituted pyrrolo[3,4-b]quinolin-1-one derivatives for structure-activity relationship (SAR) studies. For instance, a post-Ugi modification strategy has been utilized to synthesize a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. nih.gov

Development of Other Furoquinoline Hybrid Structures

Beyond the well-defined molecular hybridization and pyrrolone formation strategies, the this compound scaffold can be utilized to develop other novel hybrid structures. These can involve the fusion of additional heterocyclic rings or the attachment of diverse functional groups to create more complex molecular architectures.

Computational Chemistry and Theoretical Investigations of Furo 3,4 B Quinolin 1 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules like 9-phenylfuro[3,4-b]quinolin-1(3H)-one. By calculating the electron density, DFT can determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. These calculations are fundamental for understanding the molecule's stability and reactivity.

Key electronic properties derived from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map, for instance, is crucial for identifying the electrophilic and nucleophilic sites within the molecule. Red regions on an MEP map indicate areas of high electron density, which are susceptible to electrophilic attack, while blue regions signify electron-deficient areas, prone to nucleophilic attack. For this compound, the carbonyl oxygen and the nitrogen atom in the quinoline (B57606) ring are expected to be regions of high electron density.

Furthermore, DFT is employed to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity and stability. purdue.edu These descriptors are derived from the energies of the frontier molecular orbitals.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Calculated via DFT) This table presents theoretical data that would be generated from DFT calculations for illustrative purposes.

DescriptorSymbolFormulaSignificance
Chemical Hardnessη(I-A)/2Measures resistance to change in electron distribution.
Chemical Potentialμ-(I+A)/2Describes the escaping tendency of electrons.
Electronegativityχ(I+A)/2Measures the power to attract electrons.
Electrophilicity Indexωμ²/2ηQuantifies the energy lowering of a molecule when it accepts electrons.
Chemical SoftnessS1/ηReciprocal of hardness, indicating high reactivity.
(I = Ionization Potential, A = Electron Affinity)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. rsc.org

For this compound, FMO analysis helps to understand its chemical behavior in reactions. The spatial distribution of the HOMO and LUMO indicates the probable sites for electrophilic and nucleophilic attacks. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. purdue.edu A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. purdue.edu Conversely, a small energy gap suggests that the molecule is more reactive. purdue.edu

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table presents theoretical data that would be generated from FMO analysis for illustrative purposes.

ParameterValue (eV)Significance
HOMO Energy-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-2.0Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.5Correlates with chemical reactivity and kinetic stability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The furo[3,4-b]quinolin-1(3H)-one scaffold and its derivatives have been identified as potential inhibitors of enzymes like DNA topoisomerase II.

The process involves placing the ligand in the binding site of the target protein and calculating the binding energy for different conformations. The conformation with the lowest binding energy (most negative value) is considered the most stable and likely binding mode. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. For example, docking studies on similar compounds have shown interactions with key residues in the active sites of their targets. This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents a hypothetical outcome of a molecular docking simulation for illustrative purposes.

ParameterResult
Target ProteinDNA Topoisomerase II
Binding Energy (kcal/mol)-8.5
Interacting ResiduesASP479, LYS482, ARG503
Types of InteractionsHydrogen bonding with ASP479; Pi-alkyl interactions with LYS482.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models are instrumental in establishing these relationships for series of compounds based on the furo[3,4-b]quinolin-1(3H)-one scaffold. By systematically modifying the structure of this compound in silico—for example, by adding different substituents at various positions—and then calculating their properties and predicted biological activities, researchers can build a comprehensive SAR profile.

These computational SAR studies can guide synthetic chemistry efforts by prioritizing the synthesis of compounds that are predicted to have improved activity. For instance, by analyzing the effect of different substituents on the phenyl ring at the 9-position, computational models can predict whether electron-donating or electron-withdrawing groups are likely to enhance binding affinity to a particular target. This approach saves significant time and resources compared to synthesizing and testing every possible derivative.

Solvent Effects on Molecular Stability via Computational Models

The stability and properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the molecular stability of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule in a cavity.

By performing DFT calculations with a PCM, it is possible to determine how properties like molecular geometry, electronic structure, and the HOMO-LUMO gap change in different solvents (e.g., polar vs. non-polar). This is important for understanding the behavior of the compound in biological systems, which are aqueous environments, and for predicting its solubility and stability under various experimental conditions. Theoretical data can confirm which medium is optimal for a particular reaction or for maintaining the stability of the compound.

Chemoinformatic Approaches for Furoquinoline Scaffold Exploration

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. For the furo[3,4-b]quinolin-1(3H)-one scaffold, chemoinformatic approaches can be used to explore the "chemical space" around this core structure. This involves generating virtual libraries of thousands of potential derivatives by adding a wide variety of chemical groups at different positions on the scaffold.

These virtual libraries can then be screened in silico for drug-like properties (e.g., adherence to Lipinski's rule of five) and for predicted activity against various biological targets using techniques like quantitative structure-activity relationship (QSAR) models and high-throughput virtual screening. This allows for the rapid identification of promising new candidates for synthesis and biological testing. Chemoinformatic tools can also be used to assess the novelty of a scaffold and to identify potential off-target effects by comparing its structure to known databases of bioactive molecules.

Mechanistic Investigations of Furoquinoline Derivative Interactions in Vitro and Non Clinical

Elucidation of Molecular Targets and Signaling Pathways

Research into the mechanisms of action for furoquinoline derivatives has focused on their ability to interact with key enzymes and receptors involved in cellular proliferation, signaling, and survival.

Derivatives of the furo[3,4-b]quinoline core structure have been investigated as inhibitors of several critical enzymes.

DNA Gyrase and DNA Topoisomerase IV: While many quinolone-based compounds are known to target bacterial DNA gyrase and topoisomerase IV, specific inhibitory data for 9-phenylfuro[3,4-b]quinolin-1(3H)-one is not extensively detailed in the available literature. mdpi.comnih.govnih.govnih.gov However, related compounds, specifically 9-aryl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one derivatives, which share a core structure, have been identified as potent inhibitors of DNA topoisomerase II, a related enzyme crucial for managing DNA topology. nih.gov This suggests a potential mechanism of action involving the disruption of DNA replication and repair processes.

Acetylcholinesterase (AChE): The quinoline (B57606) core is a common feature in many compounds designed as acetylcholinesterase inhibitors for potential therapeutic use in conditions like Alzheimer's disease. nih.govmdpi.com Studies on various functionalized quinolinones and dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones have demonstrated inhibitory activity against AChE. mdpi.comresearchgate.net For instance, a 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative showed significant inhibitory potency with an IC50 value of 6.084 ± 0.26 μM. mdpi.com While these are not exact furo[3,4-b]quinoline derivatives, the findings point to the potential of the broader quinoline family to interact with this enzyme.

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in numerous cellular processes, and its inhibition is a target for various diseases. nih.gov Phenyl-quinoline derivatives have been designed and investigated as potential GSK-3β inhibitors. nih.gov Research has shown that GSK-3 inhibition can trigger apoptotic pathways in cancer cells. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA repair pathway, and its inhibition is a validated strategy in cancer therapy. researchgate.net While direct inhibition by this compound is not specified, related pyrroloquinoline compounds have been shown to induce apoptosis through a mechanism that involves the cleavage of PARP. nih.gov This downstream effect suggests an interaction with the PARP-mediated DNA repair and cell death pathway. The inhibition of PARP-1 can lead to a reduction in NAD+ consumption, which is a quantifiable measure of the enzyme's activity. mdpi.com

The interaction of furoquinoline derivatives with specific cell surface and intracellular receptors has also been a subject of investigation.

Epinephrine (B1671497) α Receptors: Adrenergic receptors are crucial mediators of physiological responses to epinephrine and norepinephrine. nih.govamegroups.cnccjm.org They play significant roles in the cardiovascular system. amegroups.cn While epinephrine binds to both α and β-adrenergic receptors, it does so with distinct conformations for each type. nih.gov Specific binding studies detailing the interaction of this compound with epinephrine α receptors are not prominent in the reviewed literature.

Muscarinic Acetylcholine (B1216132) Receptors: These receptors are involved in a wide range of functions in the central and peripheral nervous systems. nih.gov Studies have characterized the high-affinity binding of acetylcholine to these sites. nih.gov However, specific data on the binding affinity or functional modulation of these receptors by this compound is limited.

Translocator Protein (TSPO): Information regarding the direct binding or interaction of this compound with the Translocator Protein (TSPO) is not extensively covered in the available scientific literature.

Cellular Mechanisms (Non-Clinical Contexts)

In vitro studies using cell lines have provided insight into the cellular consequences of treatment with furoquinoline derivatives, including effects on cell viability and the induction of programmed cell death.

Compounds structurally related to this compound have demonstrated significant effects on the growth of various cell lines. A series of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. researchgate.net These studies found that many of the compounds were effective at inhibiting cell growth, particularly in neuroblastoma cells. researchgate.net For example, one of the most potent compounds in this series, designated as 1d, exhibited strong growth inhibition against the SK–N–SH neuroblastoma cell line. researchgate.net Similarly, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been evaluated for their efficacy against visceral leishmaniasis, demonstrating inhibition of parasite promastigotes. nih.govrsc.org

Table 1: Growth Inhibition Data for Furoquinoline Derivatives

Compound Class Cell Line / Organism Activity Potency (IC50 / GI50)
1H-pyrrolo[3,4-b]quinolin-3(2H)-one (Compound 1d) SK–N–SH (Neuroblastoma) Cytotoxicity 8.62 μM researchgate.net

This table is interactive. Click on the headers to sort the data.

A key mechanism through which furoquinoline and related compounds exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. Studies on 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones, which are structural isomers, revealed that the most active compounds could induce apoptosis. nih.gov The apoptotic mechanism was associated with several key cellular events, including the depolarization of mitochondria, activation of caspase-3, and the subsequent cleavage of PARP. nih.gov Furthermore, these compounds were found to down-regulate the anti-apoptotic protein Bcl-2. nih.gov

In a different biological context, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were shown to induce an apoptosis-like cell death in L. donovani promastigotes. nih.gov This process was characterized by a loss of mitochondrial membrane potential, arrest of the cell cycle in the sub-G0/G1 phase, and internucleosomal DNA fragmentation. nih.gov These findings indicate that the induction of apoptosis is a consistent mechanism of action for this class of compounds across different cell types and biological systems. researchgate.net

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
9-aryl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
1H-pyrrolo[3,4-b]quinolin-3(2H)-one
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Biological Activities of Furoquinoline Derivatives in Vitro and Non Clinical Pharmacological Potential

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of furoquinoline, which integrate a furan (B31954) ring with the quinoline system, have been investigated for a wide spectrum of antimicrobial activities, including effects against bacteria, fungi, and protozoa.

Research into quinoline derivatives has consistently demonstrated their potential as antibacterial agents. nih.gov Specifically, studies on sulphur-substituted pyrrolo[3,4-b]quinolines, which are structurally related to the furoquinoline core, have shown notable activity. Preliminary in vitro tests have indicated that while the parent compounds may have weak antimicrobial activity, this can be significantly enhanced through chemical modification, such as the formation of amine complexes or the introduction of a fluoro atom into the quinoline moiety. ajol.inforesearchgate.net These modifications have been shown to boost efficacy against selected Gram-positive pathogens. ajol.inforesearchgate.net

In one study, novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, synthesized from 9-phenylfuro[3,4-b]quinoline-1,3-diones, demonstrated vigorous inhibition against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli) bacterial strains. researchgate.net This highlights the potential of the furoquinoline scaffold as a template for developing broad-spectrum antibacterial agents.

Minimum Inhibitory Concentration (MIC) is a key in vitro measure of an antimicrobial agent's potency, defining the lowest concentration required to inhibit the visible growth of a microorganism. nih.gov For derivatives of the furoquinoline scaffold, MIC values have been determined to quantify their antibacterial efficacy.

For instance, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, derived from 9-phenylfuro[3,4-b]quinoline-1,3-diones, were evaluated for their antibacterial activity. One of the most active compounds exhibited significant inhibition against E. faecalis, S. aureus, and E. coli with MIC values of 0.5, 0.25, and 0.25 mg/mL, respectively. researchgate.net Other studies on related furochromone derivatives have reported MIC values ranging from 100 µg/ml to 250 µg/ml against various Gram-positive and Gram-negative bacteria. researchgate.net

Compound ClassBacterial StrainMIC ValueReference
Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamidesEnterococcus faecalis0.5 mg/mL researchgate.net
Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamidesStaphylococcus aureus0.25 mg/mL researchgate.net
Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamidesEscherichia coli0.25 mg/mL researchgate.net
Furochromone DerivativesGram-positive & Gram-negative bacteria100-250 µg/mL researchgate.net

While direct studies on the anti-biofilm activity of 9-phenylfuro[3,4-b]quinolin-1(3H)-one are limited, the broader class of fluoroquinolones, which share the quinoline core, is well-documented for its role in managing biofilm-associated infections. mdpi.com Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously difficult to eradicate with conventional antibiotics. mdpi.comasm.org

Fluoroquinolones are noted for their ability to penetrate the exopolysaccharide matrix of biofilms and exert bactericidal effects on the slow-growing or non-growing bacteria within. mdpi.comasm.org Their anti-biofilm activity has been demonstrated in vitro against clinically relevant pathogens such as Pseudomonas aeruginosa, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.com Comparative studies suggest that the anti-biofilm efficacy of fluoroquinolones is superior to that of beta-lactams and glycopeptides. mdpi.com However, it's also noted that bacteria within a biofilm are generally less susceptible to antibiotics than their free-floating (planktonic) counterparts, often requiring much higher concentrations for eradication. asm.orgmdpi.com For example, the minimum biofilm eradication concentration (MBEC) for ciprofloxacin (B1669076) against P. aeruginosa can be over 100 times higher than its MIC for planktonic cells. mdpi.com

Cytotoxic and Anticancer Potential (In Vitro)

The pyrroloquinoline nucleus, a structure related to furoquinolines, has been identified as a promising scaffold for developing antiproliferative agents. nih.gov A series of new substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human tumor cell lines. nih.gov

Several of these derivatives demonstrated high selectivity and potent growth inhibition against human leukemia cell lines, with GI50 (concentration for 50% growth inhibition) values in the nanomolar range. nih.gov For instance, two of the most active compounds showed GI50 values between 0.5–10 nM against leukemia cells, while their activity against solid tumor cells was significantly lower (GI50: 0.4–1.4 µM), indicating a degree of selectivity. nih.gov The mechanism of action for these active compounds was found to involve the strong inhibition of tubulin assembly. nih.gov

Similarly, other research has focused on synthesizing novel 1H-pyrrolo[3,4-b]quinolin-3(2H)-one building blocks and evaluating their cytotoxicity. Studies found that several of these compounds were effective at inhibiting the growth of neuroblastoma cells, with the most potent compound showing an IC50 value of 8.62 μM. researchgate.net

Compound ClassCell LineActivity (GI50/IC50)Reference
7-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-onesHuman Leukemia0.5–10 nM nih.gov
7-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-onesSolid Tumor0.4–1.4 µM nih.gov
1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivative (1d)Neuroblastoma (SK–N–NH)8.62 µM researchgate.net

Anti-inflammatory Effects (In Vitro, Animal Models)

The quinoline nucleus is a recognized scaffold in the design of anti-inflammatory agents. nih.govresearchgate.net Research has explored the synthesis of quinoline-thiazolidinedione hybrids as potential modulators of cytokines involved in the inflammatory cascade. nih.govresearchgate.net

In vitro studies have shown that certain thiazolidinedione-quinoline derivatives can significantly decrease the concentration of pro-inflammatory cytokines such as IFN-γ and TNF-α in a dose-dependent manner. nih.gov One specific derivative, at a concentration of 50 μM, was found to significantly reduce the expression of IL-6. nih.govresearchgate.net These effects are believed to be mediated, in part, through the activation of the PPARγ receptor, a key regulator of inflammation. nih.govresearchgate.net Molecular docking studies have further supported this by showing a high affinity of these synthesized compounds for both PPARγ and COX-2, which are important targets in anti-inflammatory drug discovery. nih.govresearchgate.net

Neurodegenerative Disease Research (e.g., Acetylcholinesterase Inhibition, Alzheimer's Disease Models)

Derivatives of quinoline are actively being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD). researchgate.netwalshmedicalmedia.com A primary therapeutic strategy for AD is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). walshmedicalmedia.comscitechnol.comnih.gov Reduced levels of acetylcholine are a key feature of the disease. scitechnol.com

Furoquinoline alkaloids isolated from medicinal plants have been evaluated for their in vitro cholinesterase inhibitory activities. scitechnol.com Some natural furoquinoline compounds have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another enzyme involved in acetylcholine hydrolysis. scitechnol.com Kinetic studies have indicated that these compounds can act as mixed-mode inhibitors of these enzymes. scitechnol.com

Synthetic phenyl-quinoline derivatives have also been designed and screened as potential anti-AD agents. nih.gov In vitro testing has shown that many of these derivatives are selective inhibitors of BChE over AChE. nih.gov The development of AChE inhibitors based on the quinoline scaffold is an ongoing area of research, with computational and in vitro studies helping to identify promising candidates for further investigation. researchgate.netwalshmedicalmedia.comnih.gov

Other Investigated Biological Activities (e.g., Antispasmodic, Antiosteoporosis, Antiplatelet, Enzyme Inhibitory, Antileishmanial)

While research on the specific compound this compound is limited, the broader class of furoquinoline alkaloids, to which it belongs, has been the subject of numerous pharmacological investigations. These studies have unveiled a range of biological activities, indicating the therapeutic potential of this structural scaffold. This section details the non-clinical pharmacological findings related to their antispasmodic, antiosteoporosis, antiplatelet, enzyme inhibitory, and antileishmanial properties.

Antispasmodic Activity

Furoquinoline alkaloids have been noted for their potential as antispasmodic agents, which are substances that can relieve involuntary muscle spasms. mdpi.com In particular, the furoquinoline alkaloid skimmianine (B1681810) has been reported to possess antispastic properties. researchgate.net This suggests a potential mechanism of action involving the relaxation of smooth muscle tissues. However, detailed quantitative studies providing specific metrics such as IC50 or EC50 values on isolated smooth muscle preparations are not extensively documented in the available literature. Conversely, the related alkaloid dictamnine (B190991) has been observed to cause smooth muscle contraction, indicating that activity can vary significantly with structural changes within the furoquinoline class. wikipedia.org

Antiosteoporosis Activity

The potential of furoquinoline alkaloids in the management of osteoporosis has been highlighted in recent research. A study focused on the furoquinoline alkaloid dictamnine demonstrated its ability to protect against bone loss in a preclinical model of postmenopausal osteoporosis. mdpi.comresearchgate.net

In an in vivo study using an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis, administration of dictamnine was found to preserve bone volume by inhibiting the activity and function of osteoclasts—the cells responsible for bone resorption. mdpi.comresearchgate.net The underlying mechanism of this action was investigated in vitro, revealing that dictamnine inhibits the formation of osteoclasts (osteoclastogenesis). This inhibition is achieved by targeting the RANKL signaling pathway and downregulating the activities of reactive oxygen species (ROS), NF-κB, and the transcription factor NFATc1, all of which are crucial for the development and function of osteoclasts. mdpi.comresearchgate.net

Table 1: Research Findings on Antiosteoporosis Activity of Furoquinoline Derivatives

Compound Model/Assay Key Findings Mechanism of Action
Dictamnine Ovariectomized (OVX) mouse model Protects against OVX-induced bone loss; Preserves bone volume. mdpi.comresearchgate.net Inhibits osteoclast activity and function. mdpi.comresearchgate.net

| Dictamnine | In vitro osteoclastogenesis assay | Inhibits RANKL-induced osteoclast differentiation. mdpi.comresearchgate.net | Suppresses the activities of ROS, NF-κB, and NFATc1. mdpi.comresearchgate.net |

Antiplatelet Activity

Several furoquinoline alkaloids have demonstrated significant in vitro activity as inhibitors of platelet aggregation, a key process in thrombus formation. mdpi.com Research has identified specific compounds that can interfere with the aggregation induced by various agonists.

Studies have shown that alkaloids such as confusameline, skimmianine, kokusaginine (B1673745), and O-methylconfusameline possess notable antiplatelet aggregation effects. Furthermore, dictamnine, evolitrine, and pteleine (B1345955) were evaluated for their ability to inhibit platelet aggregation induced by arachidonic acid, collagen, and platelet-activating factor (PAF). At a concentration of 100 μg/mL, these compounds showed varied but significant inhibitory percentages. Similarly, skimmianine and kokusaginine demonstrated potent inhibition of arachidonic acid-induced platelet aggregation at a lower concentration of 50 μg/mL.

Table 2: Research Findings on Antiplatelet Activity of Furoquinoline Derivatives

Compound Inducer Concentration % Inhibition
Dictamnine Arachidonic Acid 100 µg/mL -
Dictamnine Collagen 100 µg/mL 55%
Dictamnine Platelet-Activating Factor (PAF) 100 µg/mL 31%
Evolitrine Collagen 100 µg/mL 89%
Evolitrine Platelet-Activating Factor (PAF) 100 µg/mL 29%
Pteleine Collagen 100 µg/mL 87%
Pteleine Platelet-Activating Factor (PAF) 100 µg/mL 28%
Skimmianine Arachidonic Acid 50 µg/mL 68.9%

| Kokusaginine | Arachidonic Acid | 50 µg/mL | 100% |

Enzyme Inhibitory Activity

The inhibition of specific enzymes is a key mechanism for many therapeutic agents. Furoquinoline alkaloids have been found to inhibit several enzymes, with acetylcholinesterase (AChE) and UDP-glucuronosyltransferases (UGTs) being notable targets. mdpi.comwikipedia.org

Skimmianine, one of the most widespread furoquinoline alkaloids, has been identified as a potent inhibitor of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. mdpi.comwikipedia.org This activity suggests potential applications in neurodegenerative diseases like Alzheimer's.

Furthermore, a study investigating the effects of four furoquinoline alkaloids on various UGT isoforms found strong, competitive inhibition. Dictamnine, haplopine, γ-fagarine, and skimmianine demonstrated potent inhibitory activity against UGT1A3, UGT1A7, UGT1A9, and UGT2B4, respectively. The inhibition kinetic constant (Ki) values were determined to be in the low micromolar range, indicating a high affinity for these enzymes.

Table 3: Research Findings on Enzyme Inhibitory Activity of Furoquinoline Derivatives

Compound Enzyme Target Inhibition Type Ki Value (µM)
Skimmianine Acetylcholinesterase (AChE) - -
Dictamnine UDP-glucuronosyltransferase 1A3 (UGT1A3) Competitive 8.3
Haplopine UDP-glucuronosyltransferase 1A7 (UGT1A7) Competitive 7.2
γ-Fagarine UDP-glucuronosyltransferase 1A9 (UGT1A9) Competitive 3.7

| Skimmianine | UDP-glucuronosyltransferase 2B4 (UGT2B4) | Competitive | 33.9 |

Antileishmanial Activity

Furoquinoline alkaloids have emerged as promising scaffolds for the development of new antileishmanial agents. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.

The furoquinoline alkaloid γ-fagarine, isolated from the plant Helietta apiculata, has shown significant activity against Leishmania parasites. In vitro assays demonstrated moderate activity against the promastigote forms of several Leishmania species. More impressively, in vivo studies using a murine model of cutaneous leishmaniasis (Leishmania amazonensis) showed that oral administration of γ-fagarine at a dose of 10 mg/kg/day resulted in a 97.4% reduction in the parasite load within the lesion, an efficacy comparable to the reference drug used in the study.

Table 4: Research Findings on Antileishmanial Activity of Furoquinoline Derivatives

Compound Model/Assay Target Species Activity/Efficacy
γ-Fagarine In vitro promastigote assay Leishmania sp. IC50: 17-26.5 µM

| γ-Fagarine | In vivo murine model | Leishmania amazonensis | 97.4% reduction in parasite load (10 mg/kg/day, oral) |

Biosynthetic Pathways and Natural Occurrence of Furoquinoline Alkaloids

Biosynthetic Origin from Anthranilic Acid and Isoprenoid Precursors

The biosynthesis of furoquinoline alkaloids is a complex process that originates from primary metabolites. The foundational structure of the quinoline (B57606) ring system is derived from anthranilic acid. mdpi.comnih.gov The formation of the quinoline core involves a biosynthetic condensation reaction between anthranilic acid and acetic acid, potentially utilizing their coenzyme-A derivatives. mdpi.com An alternative pathway, demonstrated through tracer experiments in Ruta angustifolia, involves the condensation of anthranilic acid with a cinnamic acid derivative. mdpi.com

Following the establishment of the quinoline ring, specifically the formation of 2,4-dihydroxyquinoline, the pathway toward furoquinoline alkaloids proceeds with the introduction of an isoprenoid unit. nih.gov A dimethylallyl group, an isoprenoid precursor, is attached to the C-3 position of the quinoline core. nih.gov It is hypothesized that this dimethylallyl group may initially attach to the oxygen at C-4 before migrating to the C-3 position. nih.gov This isoprenoid-substituted compound is the precursor to the furan (B31954) ring, which is characteristic of this class of alkaloids. mdpi.comnih.gov Tracer feeding experiments with Skimmia japonica have shown that 4-hydroxy- and 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolone are efficiently and specifically incorporated into furoquinoline alkaloids like dictamnine (B190991). rsc.org Further steps, such as cyclization and dehydrogenation, lead to the formation of the final furo[2,3-b]quinoline (B11916999) skeleton.

Natural Presence in Plant Families (e.g., Rutaceae)

Furoquinoline alkaloids are predominantly found within the plant kingdom, with a particularly high concentration and diversity in the Rutaceae family. mdpi.comnih.govumlub.plsemanticscholar.org This family, which includes herbs, shrubs, and small trees, is a well-established source of these compounds. semanticscholar.org Genera such as Ruta, Dictamnus, Zanthoxylum, Haplophyllum, and Euodia are frequently cited as producers of notable furoquinoline alkaloids like dictamnine, skimmianine (B1681810), kokusaginine (B1673745), and γ-fagarine. mdpi.comnih.govumlub.pl

The distribution of these alkaloids is not limited to a single part of the plant; they have been isolated from leaves, stems, roots, and fruits. umlub.plsemanticscholar.org For instance, the alkaloid maculine (B191768) has been identified in the leaves and fruits of Teclea nobilis and the stem bark of Araliopsis tabouensis. semanticscholar.org Similarly, derivatives from the roots and bark of Dictamnus dasycarpus have a history of use in traditional Chinese medicine. umlub.pl While the Rutaceae family is the primary source, there are reports of furoquinoline alkaloids occurring in other families, such as the Apiaceae. nih.gov

Below is a table detailing the natural occurrence of selected furoquinoline alkaloids in various plant species.

AlkaloidPlant Source(s)Plant Family
DictamnineDictamnus dasycarpus, Skimmia japonicaRutaceae
SkimmianineRuta montana, Ruta chalepensis, Dictamnus dasycarpusRutaceae
KokusaginineTeclea amaniensisRutaceae
γ-FagarineRuta montana, Ruta chalepensis, Ruta corsicaRutaceae
MaculineTeclea nobilis, Araliopsis tabouensis, Esenbeckia grandifloraRutaceae
EvoxanthineTeclea amaniensisRutaceae

This table is generated from data found in the text and is for illustrative purposes.

Production via In Vitro Plant Cultures

In response to the challenges of obtaining plant metabolites from field cultivation, such as climate change and diminishing crop areas, plant biotechnology offers a viable alternative. mdpi.comnih.gov In vitro plant cultures provide a controlled and sustainable method for producing valuable secondary metabolites, including furoquinoline alkaloids, independent of environmental and seasonal constraints. mdpi.comnih.govphcogrev.com

Species from the genus Ruta have been successfully cultivated in vitro for the production of these alkaloids. mdpi.comnih.gov Studies on Ruta montana and Ruta chalepensis cultures in temporary immersion bioreactors have demonstrated significant yields of γ-fagarine and skimmianine. nih.gov For example, in Ruta montana cultures using Plantform™ bioreactors, the highest content of γ-fagarine and skimmianine reached 305.4 mg/100 g dry mass (DM) and 233.7 mg/100 g DM, respectively. nih.gov Similarly, Ruta chalepensis cultures in RITA® bioreactors yielded up to 186.8 mg/100 g DM of γ-fagarine and 291.6 mg/100 g DM of skimmianine. nih.gov

Research on Ruta corsica, a rare and endemic species, has also shown the potential of bioreactor cultures for producing these compounds. mdpi.com In these cultures, the maximum total content of furoquinoline alkaloids was 661 mg/100 g DM, with γ-fagarine being the predominant metabolite at 448 mg/100 g DM. mdpi.com These studies indicate that manipulating culture conditions, such as the concentration of plant growth regulators and the duration of the growth cycle, can optimize the accumulation of specific alkaloids. mdpi.commdpi.com

The table below summarizes the production of furoquinoline alkaloids in different in vitro plant culture systems.

Plant SpeciesBioreactor SystemAlkaloid(s)Maximum Yield (mg/100 g DM)
Ruta montanaPlantform™γ-Fagarine305.4
Skimmianine233.7
Ruta chalepensisRITA®γ-Fagarine186.8
Skimmianine291.6
Ruta corsicaPlantform™Total Furoquinolines661.0
γ-Fagarine448.0

This table is generated from data found in the text and is for illustrative purposes.

Future Directions and Research Perspectives on Furo 3,4 B Quinolin 1 3h One

Rational Design and Synthesis of Novel Furoquinoline Derivatives with Tailored Efficacy

The future of 9-phenylfuro[3,4-b]quinolin-1(3H)-one as a therapeutic lead lies in the rational design and synthesis of novel derivatives with enhanced potency and selectivity. Structure-activity relationship (SAR) studies are paramount in this endeavor. By systematically modifying the core structure, researchers can elucidate the pharmacophoric features essential for biological activity.

Key areas for synthetic modification include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens) on the C9-phenyl group can significantly influence the molecule's electronic properties and steric interactions with biological targets.

Modification of the Furanone Ring: Alterations to the lactone ring, such as substitution at the C3 position, could modulate bioavailability and metabolic stability.

Functionalization of the Quinoline (B57606) Core: Introducing diverse functional groups onto the quinoline nucleus can expand the chemical space and potentially lead to interactions with new biological targets. For instance, the introduction of benzyl ether, benzoate, and benzenesulfonate groups at the 6-position of the furo[2,3-b]quinoline (B11916999) core has been shown to improve cytotoxic activities. nih.gov

A promising strategy for creating diverse libraries of these derivatives is through molecular hybridization. This involves combining the furoquinoline scaffold with other pharmacologically active moieties, such as chalcones, to create hybrid molecules with potentially synergistic or multi-target activities. mdpi.com The conjugation of quinolines with chalcones has been identified as a promising approach for developing potent anticancer agents. researchgate.net

The following table outlines potential synthetic strategies for generating novel derivatives:

Synthetic Strategy Starting Material Potential Derivatives Therapeutic Goal
Suzuki CouplingHalogenated this compoundAryl- or heteroaryl-substituted derivativesEnhanced target binding and specificity
Nucleophilic Aromatic SubstitutionActivated quinoline precursorsAmino, alkoxy, or thioether derivativesImproved pharmacokinetic properties
Multi-component ReactionsSimple building blocksHighly functionalized furoquinolinesEfficient library synthesis for high-throughput screening

Application of Advanced Computational Methodologies in Furoquinoline Research

Advanced computational methodologies are indispensable tools for accelerating the drug discovery process for furoquinoline derivatives. In silico techniques can provide valuable insights into the interactions between these compounds and their biological targets, guiding the rational design of more potent and selective molecules.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), can establish a correlation between the 3D structural features of furoquinoline derivatives and their biological activity. nih.gov This allows for the prediction of the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov For instance, docking studies can be used to understand how derivatives of this compound might interact with the active sites of enzymes like DNA topoisomerases. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex, helping to understand the stability of the interaction and the role of solvent molecules.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline.

The integration of these computational tools can create a powerful workflow for the virtual screening and optimization of furoquinoline-based drug candidates.

Exploration of Undiscovered Biological Targets and Mechanisms

While furoquinolines have shown promise in areas like cancer and infectious diseases, a vast landscape of potential biological targets remains to be explored. Future research should focus on identifying novel molecular targets and elucidating the mechanisms of action for this compound and its derivatives.

Furoquinoline alkaloids have demonstrated a wide range of pharmacological activities, including antimicrobial, antiprotozoal, anti-inflammatory, and acetylcholinesterase inhibitory effects. mdpi.comresearchgate.net This suggests that derivatives of this compound could be investigated for their potential in treating neurodegenerative diseases and other inflammatory conditions. mdpi.comresearchgate.net

Potential avenues for exploration include:

Kinase Inhibition: Many quinoline-based compounds are known to be kinase inhibitors. Screening this compound derivatives against a panel of kinases could reveal novel anticancer or anti-inflammatory agents.

DNA Topoisomerase Inhibition: DNA topoisomerases have been identified as a target for antileishmanial drugs. nih.gov Given that some quinoline derivatives exhibit this activity, it is a promising area of investigation for new anti-infective agents. nih.gov

Protease Inhibition: Certain heterocyclic compounds play a role in inhibiting proteases involved in viral replication or cancer progression.

Epigenetic Targets: Investigating the effects of these compounds on enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could open up new therapeutic avenues.

A deeper understanding of the mechanism of action is also crucial. For example, investigating whether these compounds induce apoptosis, inhibit cell cycle progression, or modulate specific signaling pathways will be critical for their development as therapeutic agents. nih.gov

Integration with Green Chemistry Principles for Sustainable and Efficient Synthesis

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. Future research on the synthesis of this compound and its derivatives should prioritize the development of environmentally benign and sustainable methods.

Key green chemistry approaches include:

Use of Nanocatalysts: Nanocatalysts offer high efficiency and can be easily recovered and reused, reducing waste and cost. nih.govacs.org Their use in one-pot synthetic methods for quinoline derivatives has shown great promise. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, leading to more energy-efficient processes.

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes environmental pollution and health hazards.

Multi-component Reactions (MCRs): MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and the amount of waste generated. iau.ir

The following table summarizes some green synthetic methods applicable to furoquinoline synthesis:

Green Chemistry Approach Advantages Example Application
NanocatalysisHigh yield, recyclability, mild reaction conditionsFriedlander annulation for quinoline synthesis nih.gov
Microwave IrradiationReduced reaction time, increased yieldSynthesis of quinoline-based thiazolidinones
Solvent-Free SynthesisReduced waste, lower environmental impactHeterogeneous catalytic synthesis of quinoline derivatives
Multi-component ReactionsHigh atom economy, operational simplicity, diversity-oriented synthesisOne-pot synthesis of furo[2,3-f]quinolines iau.ir

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable, paving the way for their potential translation into clinically useful medicines.

Q & A

Q. What are the common synthetic routes for 9-phenylfuro[3,4-b]quinolin-1(3H)-one derivatives, and what are their key reaction conditions?

Methodological Answer: The synthesis of 9-phenylfuroquinolinone derivatives often involves cyclization strategies and catalytic systems. Key methods include:

  • Microwave-assisted synthesis : A one-pot, three-component reaction of tetronic acid, aldehydes, and anilines in ethanol under microwave irradiation (200 W, 15 min), yielding derivatives in 57–92% efficiency. This method is noted for its eco-friendly profile and rapid reaction times .
  • Ruthenium-catalyzed cycloisomerization : Utilizes Ru catalysts to induce 1,2-carbon migration in 3-amino-4-alkynyl-2H-chromen-2-ones, achieving regioselective formation of γ-lactone-fused pyrroles. Yields range from 57% to 88% depending on substituents .
  • Oxidative dehydrogenative Povarov cyclization : Uses Oxone as an oxidant to synthesize 7-substituted derivatives (e.g., 7-methyl, 7-hydroxy) in yields up to 88%. NMR and HRMS are critical for structural validation .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentsYield RangeKey Conditions
Microwave-assistedEtOH, Et₃N57–92%200 W, 15 min, reflux
Ru-catalyzed cyclizationRu catalyst57–88%1,2-carbon migration
Povarov cyclizationOxone, DCM74–88%Room temperature, 24 h

Q. How is structural characterization of 9-phenylfuroquinolinone derivatives performed?

Methodological Answer: Structural elucidation relies on:

  • ¹H/¹³C NMR spectroscopy : Proton environments (e.g., aromatic signals at δ 6.3–7.3 ppm) and carbonyl resonances (δ 170–172 ppm) confirm ring fusion and substituent positions .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., C₂₁H₁₄Br₂NO₂ with [M+H]⁺ at 469.9386 vs. calculated 469.9391) .
  • X-ray crystallography : Used in rare cases (e.g., 7-methyl-9-p-tolyl derivatives) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized for high regioselectivity in furoquinolinone synthesis?

Methodological Answer: Regioselectivity is influenced by:

  • Catalyst choice : Ru catalysts favor 1,2-carbon migration, leading to γ-lactone products, whereas Pd catalysts produce 2-substituted indoles without migration .
  • Solvent and temperature : Polar solvents (e.g., DMF) and elevated temperatures (80–100°C) enhance cyclization efficiency in microwave-assisted protocols .
  • Substituent effects : Electron-donating groups (e.g., methoxy) at the 7-position improve yields by stabilizing transition states during cyclization .

Q. What methodologies assess the α-glucosidase inhibitory activity of furoquinolinone analogs?

Methodological Answer:

  • IC₅₀ determination : A standardized α-glucosidase inhibition assay measures compound efficacy. For example, a derivative isolated from R. apiculata bark showed an IC₅₀ of 1.09 mg/mL, indicating moderate activity .
  • Structure-activity relationship (SAR) : Modifications at the 9-phenyl group (e.g., halogenation) are tested to enhance binding to the enzyme’s active site.

Q. How do structural modifications impact antibacterial efficacy in furoquinolinone derivatives?

Methodological Answer:

  • Substituent analysis : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced activity against S. aureus (MIC 0.5–25 µg/mL) compared to electron-donating groups .
  • Mechanistic studies : Time-kill assays and membrane permeability tests (using propidium iodide staining) can elucidate bactericidal vs. bacteriostatic effects .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Discrepancies in MIC values may arise from variations in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates). Use standardized CLSI protocols .
  • Control experiments : Include reference drugs (e.g., ciprofloxacin) to benchmark activity and validate assay conditions.

Q. What is the mechanistic role of Ru vs. Pd catalysts in furoquinolinone synthesis?

Methodological Answer:

  • Ru catalysts : Promote vinylidene intermediates via 1,2-carbon migration, enabling access to 1-arylchromeno[3,4-b]pyrrol-4(3H)-ones .
  • Pd catalysts : Facilitate direct cyclization without migration, yielding 2-substituted indoles. Comparative kinetic studies (e.g., monitoring by GC-MS) can clarify pathway preferences .

Q. Table 2: Biological Activity of Selected Derivatives

DerivativeSubstituentsBiological TargetActivity (IC₅₀/MIC)
Compound 37 BenzamidesS. aureusMIC = 0.5 µg/mL
4ad 4-Chlorophenylα-GlucosidaseIC₅₀ = 1.09 mg/mL
2a 7-MethylAntibacterialMIC = 25 µg/mL

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